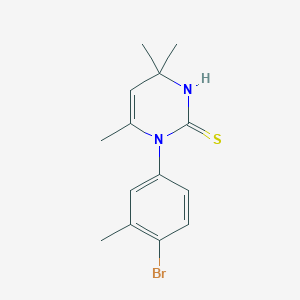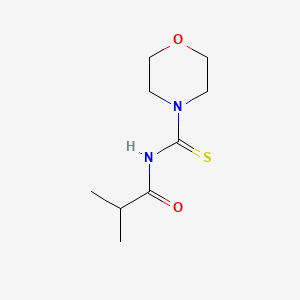
1-(4-bromo-3-methylphenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to "1-(4-bromo-3-methylphenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione," often involves multi-step reactions starting from readily available precursors. For instance, Shan Hou et al. (2016) described a rapid synthetic method for a closely related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, synthesized from methyl 2-(4-bromophenyl) acetate through a three-step process, showcasing the typical complexity involved in the synthesis of such compounds (Hou et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered heterocycle with nitrogen atoms at positions 1 and 3. The crystal and molecular structures of related compounds have been extensively studied, revealing intricate details about their conformation and intermolecular interactions. For example, the work by K. C. Mohan et al. (2003) on the crystal structures of certain dihydro-2(3H)-pyrimidinethiones provides insights into the conformation of the pyrimidine ring and its substituents, which are crucial for understanding the chemical behavior of these compounds (Mohan et al., 2003).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, highlighting their chemical reactivity and versatility. G. Zigeuner and colleagues (1975) described the Dimroth rearrangement of 3,4-dihydro-6-methyl-2(1H)-pyrimidinthiones, leading to different pyrimidine derivatives, showcasing the dynamic chemical properties of these compounds (Zigeuner et al., 1975).
科学的研究の応用
Crystal Structure Analysis
Research on pyrimidine derivatives, such as the study by Mohan et al. (2003), involves detailed crystallographic analysis to determine the molecular and crystal structures of these compounds. Understanding the crystal structures aids in the exploration of their chemical properties and potential applications in various fields, including materials science and pharmaceuticals (Mohan, K. C., Ravikumar, K., Shetty, M. M., Thiyagarajan, S., & Rajan, S., 2003).
Antimicrobial Applications
El‐Wahab et al. (2015) explored the synthesis of new antimicrobial additives based on pyrimidine derivatives. These compounds were tested for their efficacy against various microbial strains when incorporated into polyurethane varnishes and printing ink pastes, demonstrating the potential of pyrimidine derivatives in enhancing antimicrobial properties of coatings (El‐Wahab, H. A., Saleh, T. S., Zayed, E., El-Sayed, A., & Assaker, R. S. A., 2015).
Inhibition of Enzymatic Activity
Goudgaon et al. (1993) investigated phenylselenenyl- and phenylthio-substituted pyrimidines as inhibitors of enzymes like dihydrouracil dehydrogenase and uridine phosphorylase. Such studies highlight the therapeutic potential of pyrimidine derivatives in developing drugs targeting specific enzymatic pathways (Goudgaon, N., Naguib, F., el Kouni, M. H., & Schinazi, R., 1993).
Synthesis and Chemical Properties
The synthesis and evaluation of the chemical properties of pyrimidine derivatives are fundamental aspects of research in this area. Studies such as those by Yin et al. (2008) provide new methods for synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, showcasing the versatility and applicability of pyrimidine-based compounds in organic synthesis and chemical research (Yin, G., Wang, Z., Chen, A.‐H., Gao, M., Wu, A., & Pan, Y., 2008).
特性
IUPAC Name |
3-(4-bromo-3-methylphenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2S/c1-9-7-11(5-6-12(9)15)17-10(2)8-14(3,4)16-13(17)18/h5-8H,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPUCPKIBXRSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=CC(NC2=S)(C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5524892.png)
![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)
![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]azocane](/img/structure/B5524911.png)
![3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5524916.png)
![4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5524923.png)
![methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate](/img/structure/B5524928.png)

![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5524950.png)



